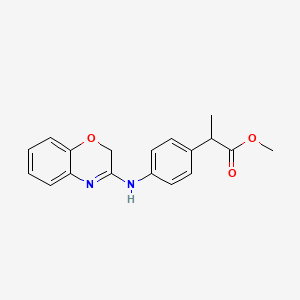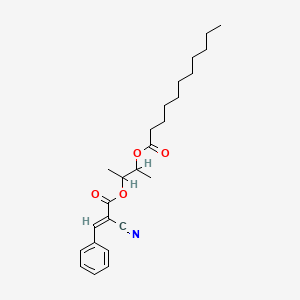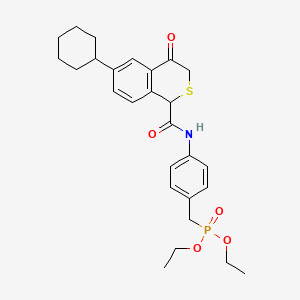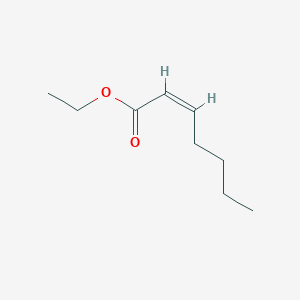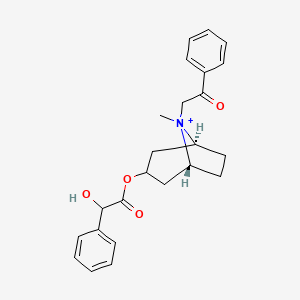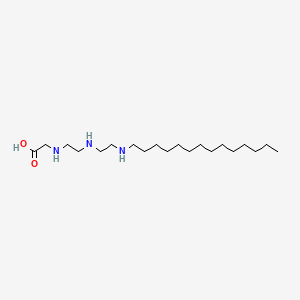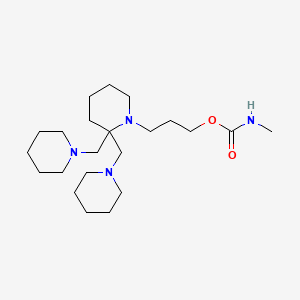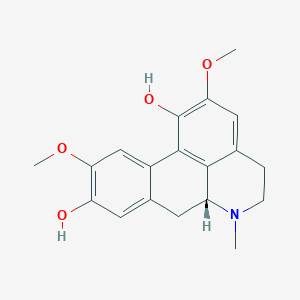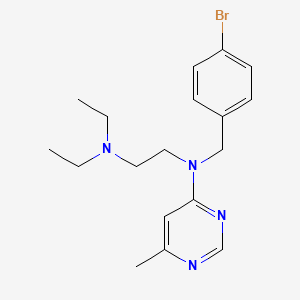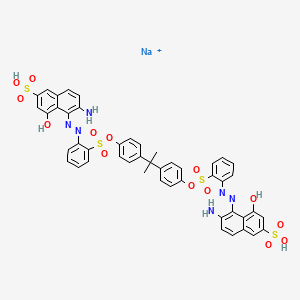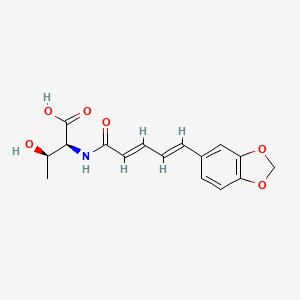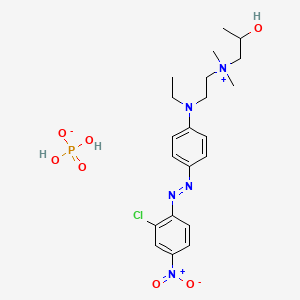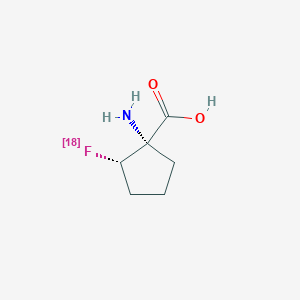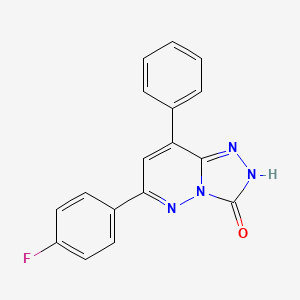
3,4-Dihydro-N,N-dimethyl-1-phenyl-3-isoquinolinepropanamine ethanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-N,N-dimethyl-1-phenyl-3-isoquinolinepropanamine ethanedioate is a complex organic compound that belongs to the class of isoquinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-N,N-dimethyl-1-phenyl-3-isoquinolinepropanamine ethanedioate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core is synthesized through a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.
N-Methylation: The isoquinoline derivative undergoes N-methylation using methyl iodide in the presence of a base such as potassium carbonate.
Reduction: The resulting compound is then reduced using a reducing agent like lithium aluminum hydride to form the 3,4-dihydro derivative.
Formation of Ethanedioate Salt: Finally, the compound is reacted with oxalic acid to form the ethanedioate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3,4-Dihydro-N,N-dimethyl-1-phenyl-3-isoquinolinepropanamine ethanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of the isoquinoline derivative.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various N-substituted isoquinoline derivatives.
科学的研究の応用
3,4-Dihydro-N,N-dimethyl-1-phenyl-3-isoquinolinepropanamine ethanedioate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the production of other chemical compounds.
作用機序
The mechanism of action of 3,4-Dihydro-N,N-dimethyl-1-phenyl-3-isoquinolinepropanamine ethanedioate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels in the nervous system.
Pathways Involved: It may modulate neurotransmitter release, inhibit enzyme activity, or alter ion channel function, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with different biological activities.
N-Methylisoquinoline: Another isoquinoline derivative with distinct chemical properties.
Phenylpropanolamine: Shares some structural features but has different pharmacological effects.
Uniqueness
3,4-Dihydro-N,N-dimethyl-1-phenyl-3-isoquinolinepropanamine ethanedioate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ethanedioate salt form also enhances its solubility and stability, making it suitable for various applications.
特性
CAS番号 |
83658-52-0 |
|---|---|
分子式 |
C22H26N2O4 |
分子量 |
382.5 g/mol |
IUPAC名 |
N,N-dimethyl-3-(1-phenyl-3,4-dihydroisoquinolin-3-yl)propan-1-amine;oxalic acid |
InChI |
InChI=1S/C20H24N2.C2H2O4/c1-22(2)14-8-12-18-15-17-11-6-7-13-19(17)20(21-18)16-9-4-3-5-10-16;3-1(4)2(5)6/h3-7,9-11,13,18H,8,12,14-15H2,1-2H3;(H,3,4)(H,5,6) |
InChIキー |
WMBPUUGMZCPBCA-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCC1CC2=CC=CC=C2C(=N1)C3=CC=CC=C3.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


